molecular formula C7H4BrIN2 B13047435 6-Amino-2-bromo-3-iodobenzonitrile

6-Amino-2-bromo-3-iodobenzonitrile

Cat. No.: B13047435
M. Wt: 322.93 g/mol
InChI Key: AVWUVZIPGNEFOP-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-iodobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂), bromine (Br), iodine (I), and a nitrile (-CN) substituent. The strategic placement of halogens (Br at position 2, I at position 3) and the electron-donating amino group at position 6 creates a unique electronic and steric profile. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

6-amino-2-bromo-3-iodobenzonitrile

InChI

InChI=1S/C7H4BrIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2

InChI Key

AVWUVZIPGNEFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

6-Amino-2-bromo-3-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-Amino-2-bromo-3-iodobenzonitrile with structurally similar compounds, such as 6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4) from the evidence , highlighting substituent variations:

Property This compound (Hypothetical) 6-Amino-3-bromo-2-fluorobenzonitrile (Evidence-Based)
Molecular Formula C₇H₄N₂BrI C₇H₄N₂FBr
Halogen Substituents Br (position 2), I (position 3) Br (position 3), F (position 2)
Molecular Weight (g/mol) ~372.93 (calculated) 215.02 (reported)
Electronic Effects -NH₂ (activating), -Br/-I (deactivating) -NH₂ (activating), -Br/-F (deactivating)
Steric Hindrance High (due to bulky iodine) Moderate (smaller fluorine)
Reactivity in NAS Likely higher (I⁻ is a superior leaving group) Lower (F⁻ is a poor leaving group)

Research Findings and Implications

Challenges and Limitations

  • Iodine’s Instability : The target compound may require specialized storage (e.g., dark, cool conditions) to prevent decomposition.
  • Synthetic Accessibility : Introducing iodine into aromatic systems often demands harsh conditions (e.g., iodination via electrophilic substitution), complicating large-scale synthesis.

Biological Activity

6-Amino-2-bromo-3-iodobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, has been investigated for various pharmacological properties, including herbicidal, antibacterial, antifungal, and antiviral activities.

Chemical Structure

The molecular formula of this compound is C₇H₅BrI N₂. The structural configuration includes:

  • Amino group at position 6
  • Bromo group at position 2
  • Iodo group at position 3
  • Nitrile functional group at position 4

This unique arrangement of substituents is believed to influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens:

  • Antibacterial Activity : The compound demonstrated selective antibacterial activity against Gram-positive bacteria. For instance, it showed promising results against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Antifungal Activity : It also exhibited antifungal properties against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 25 µg/mL.

Herbicidal Activity

The herbicidal potential of this compound has been evaluated in agricultural settings. In pre-emergence and post-emergence assays, the compound showed:

CompoundHerbicidal Activity (%)Dosage (mg/L)
This compound>80% inhibition of Brassica campestris root growth100 mg/L

This suggests its viability as a candidate for developing new agrochemicals aimed at controlling weed growth.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. Specifically, it has shown inhibitory activity against SARS-CoV M pro, a key enzyme involved in the replication of coronaviruses. The reported IC50 value was approximately 4.471 µM, indicating a promising therapeutic application in antiviral drug development.

Study on Antimicrobial Properties

In a detailed study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzonitrile, including this compound. They assessed their antimicrobial activity using standard strains and found that this compound exhibited superior activity compared to other derivatives tested.

Evaluation of Herbicidal Efficacy

A field study conducted by agricultural scientists evaluated the herbicidal effects of various compounds on common weeds. The results indicated that this compound effectively suppressed weed growth in both laboratory and field conditions, making it a candidate for further development into commercial herbicides.

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